molecular formula C11H13F2NS B13742809 4-(2,4-Difluorophenyl)sulfanylpiperidine

4-(2,4-Difluorophenyl)sulfanylpiperidine

Cat. No.: B13742809
M. Wt: 229.29 g/mol
InChI Key: HRTFFDVZIWLGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluorophenyl)sulfanylpiperidine is a chemical compound with the molecular formula C11H13F2NS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their various biological properties and are an important class of compounds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)sulfanylpiperidine typically involves the reaction of 2,4-difluorothiophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)sulfanylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Scientific Research Applications

4-(2,4-Difluorophenyl)sulfanylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)sulfanylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

4-(2,4-difluorophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H13F2NS/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2

InChI Key

HRTFFDVZIWLGGR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=C(C=C(C=C2)F)F

Origin of Product

United States

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